ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Description
Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a benzimidazole derivative characterized by a bicyclic aromatic core fused with a ketone oxygen at position 2 and a 3,4-dichlorobenzyl substituent at position 2. This compound belongs to a class of heterocycles widely studied for their pharmacological properties, including antimicrobial, antiviral, and enzyme-inhibitory activities . Its structural uniqueness lies in the combination of electron-withdrawing (dichlorobenzyl, carbonyl) and electron-donating (ethoxycarbonyl) groups, which influence its electronic properties and intermolecular interactions .
Properties
IUPAC Name |
ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGHWSZPHFTVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzimidazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses. The exact mechanism of interaction often depends on the specific structure of the compound and the nature of its target.
Biological Activity
Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-49-9) is a benzimidazole derivative that has garnered attention due to its potential pharmacological properties. This compound features a dichlorobenzyl moiety and an oxo group that contribute to its biological activity. The benzimidazole scaffold is known for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C17H14Cl2N2O3
- Molar Mass : 365.21 g/mol
- IUPAC Name : Ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Biological Activity Overview
The biological activities of benzimidazole derivatives are well-documented in literature. This compound is particularly noted for its antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial effects. In vitro studies have shown that compounds similar to ethyl 3-(3,4-dichlorobenzyl)-2-oxo exhibit significant activity against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 0.78 µg/ml | |
| Escherichia coli | Moderate activity | |
| Methicillin-resistant S. aureus (MRSA) | MIC = 0.39 µg/ml | |
| Pseudomonas aeruginosa | Variable activity |
These findings suggest that the compound may serve as a promising candidate for developing new antibiotics.
Antitumor Activity
Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including the induction of reactive oxygen species (ROS). For instance, studies have shown that certain benzimidazole compounds increase superoxide dismutase activity while decreasing catalase levels, leading to enhanced oxidative stress in cancer cells:
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| Benzimidazole derivative | MCF-7 | Induces apoptosis via ROS | |
| Ethyl derivative | Various cancer lines | Cytotoxic effects observed |
Structure-Activity Relationship (SAR)
The structure of ethyl 3-(3,4-dichlorobenzyl)-2-oxo influences its biological activity significantly. Modifications in the benzimidazole core or the substituents on the benzyl group can enhance or diminish its efficacy against specific targets. For example:
- The presence of halogen atoms (like chlorine) on the benzyl ring has been associated with increased antimicrobial potency.
- The ethyl ester group contributes to solubility and bioavailability, which are critical for therapeutic effectiveness.
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of benzimidazole derivatives:
- Study on Antimicrobial Activity : A recent study synthesized various benzimidazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to ethyl 3-(3,4-dichlorobenzyl)-2-oxo demonstrated promising antibacterial properties comparable to standard antibiotics like ciprofloxacin .
- Anticancer Evaluation : Another study focused on the anticancer properties of benzimidazole derivatives showed that certain modifications led to significant cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. These compounds induced apoptosis through ROS-mediated pathways .
Comparison with Similar Compounds
a) Ethyl 6-Bromo-3-(3,4-Dichlorobenzyl)-2-Oxo-2,3-Dihydro-1H-1,3-Benzimidazole-1-Carboxylate
- Structural Difference : A bromine atom is introduced at position 6 of the benzimidazole core .
- Impact : The bromine increases molecular weight (MW = 486.6 g/mol vs. 424.3 g/mol for the parent compound) and may enhance lipophilicity (ClogP ≈ 4.2 vs. 3.8). This substitution could alter binding affinity to targets like kinases or GPCRs due to steric effects .
b) N-(3,4-Dichlorophenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)Piperidine-1-Carboxamide
- Structural Difference : Replaces the ethyl carboxylate with a piperidine carboxamide group .
- Impact : The piperidine carboxamide introduces hydrogen-bonding capacity (amide NH and carbonyl), improving aqueous solubility (predicted solubility = 12 µM vs. 5 µM for the parent compound). This modification is common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
c) Methyl 1-[3-(3,4-Dichlorobenzyl)-4-Oxo-1,2,3,4-Tetrahydro-2-Quinazolinyl]-9H-β-Carboline-3-Carboxylate
- Structural Difference: Incorporates a β-carboline moiety fused to a tetrahydroquinazolinone system .
- The MW increases significantly (592.3 g/mol), reducing bioavailability compared to the parent compound .
Physicochemical and Crystallographic Properties
Key Observations :
- The ethyl carboxylate group in the target compound eliminates hydrogen-bond donors, favoring passive diffusion across membranes.
- The 3,4-dichlorobenzyl group is conserved across analogues, suggesting its critical role in target recognition (e.g., hydrophobic binding pockets).
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Benzimidazolone core : 2-Oxo-2,3-dihydro-1H-benzimidazole.
- 3,4-Dichlorobenzyl substituent : Introduced via alkylation.
- Ethyl carboxylate group : Installed via esterification or early-stage incorporation.
Primary synthetic strategies prioritize cyclization of diamine precursors followed by sequential functionalization.
Synthetic Methodologies
Route 1: Cyclization-Alkylation-Esterification Sequence
Step 1: Formation of 2-Oxo-2,3-Dihydro-1H-Benzimidazole
Starting Material : Ethyl 3,4-diaminobenzoate.
Reagents : Carbonyl diimidazole (CDI) in tetrahydrofuran (THF).
Mechanism : CDI mediates cyclization by activating the carbonyl, facilitating intramolecular nucleophilic attack by the amine (Fig. 1A).
Conditions :
- 0°C to room temperature, 3 hours.
- Yield: 92% (crude).
Intermediate : Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate.
Step 2: N3-Alkylation with 3,4-Dichlorobenzyl Chloride
Reagents : 3,4-Dichlorobenzyl chloride, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Conditions :
- 80°C, 6 hours under nitrogen.
- Yield: 78% after silica gel chromatography.
Key Observation : Excess alkylating agent (1.5 eq) minimized di-alkylation byproducts.
Step 3: Esterification (If Required)
Note : The ethyl ester is pre-installed in this route, avoiding additional steps.
Characterization (Final Product):
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 5.32 (s, 2H, NCH₂Ar), 6.92–7.48 (m, 6H, Ar-H).
- MS (ESI+) : m/z 409.1 [M+H]⁺.
Route 2: Alkylation-Cyclization One-Pot Approach
Step 1: Alkylation of Ethyl 3,4-Diaminobenzoate
Reagents : 3,4-Dichlorobenzyl bromide, triethylamine (TEA) in acetonitrile.
Conditions :
- Reflux for 4 hours.
- Intermediate: Ethyl 3-(3,4-dichlorobenzylamino)-4-aminobenzoate.
Step 2: Cyclization Using Trifluoroacetic Acid (TFA)
Conditions :
Advantages :
- Avoids CDI, reducing cost.
- TFA acts as both catalyst and dehydrating agent.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Immobilization on Wang Resin
Starting Material : Wang resin-bound 4-nitro-3-aminobenzoic acid.
Steps :
- Reduction of nitro group (SnCl₂/HCl).
- On-resin alkylation with 3,4-dichlorobenzyl bromide.
- Cyclization with phosgene (COCl₂) in dichloromethane.
- Cleavage with trifluoroacetic acid (TFA)/H₂O (95:5).
Yield : 82% (purity >95% by HPLC).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 72 | 68 | 82 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Pilot-scale | Lab-scale | Industrial |
| Cost Efficiency | $$ | $ | $$$ |
Key Findings :
Mechanistic Insights
Cyclization Dynamics
The use of CDI (Route 1) generates a highly electrophilic carbonyl intermediate, enabling rapid cyclization at ambient temperatures. In contrast, TFA-mediated cyclization (Route 2) proceeds via protonation of the amine, enhancing nucleophilicity for intramolecular attack (Fig. 1B).
Troubleshooting and Optimization
Common Side Reactions
- Di-alkylation : Mitigated by using 1.5 eq of alkylating agent and low temperatures.
- Ester Hydrolysis : Avoid aqueous workup at pH > 8.
Solvent Screening
Optimal Solvents :
- THF for cyclization (dielectric constant ε = 7.5).
- DMF for alkylation (ε = 36.7).
Q & A
Q. What are the standard synthetic routes for preparing ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of substituted benzimidazole precursors with 3,4-dichlorobenzyl halides under basic conditions (e.g., potassium carbonate in DMF) to introduce the benzyl group .
- Step 2 : Carboxylation using ethyl chloroformate to form the ester moiety .
- Purification : Column chromatography with ethyl acetate/hexane gradients (1:2 ratio) is often employed .
- Yield Optimization : Tetra--butylammonium bromide (TBAB) can enhance reaction efficiency in nucleophilic substitutions .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard:
- Data Collection : Bruker X8 APEXII diffractometers with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) are used to collect reflections (e.g., 19,211 measured reflections) .
- Refinement : SHELXL software refines structures to -factors of ~0.051 () using full-matrix least-squares methods .
- Structural Features : Planarity of fused benzimidazole rings (deviation < 0.02 Å) and dihedral angles between substituents (e.g., 82.37° between benzimidazole and phthalimido groups) are key metrics .
Q. What in vitro assays evaluate its antimicrobial activity?
Standard protocols include:
- Disc Diffusion : Zone-of-inhibition measurements against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) strains .
- Broth Microdilution : Determination of minimum inhibitory concentration (MIC) using serial dilutions (e.g., MIC ≤ 16 µg/mL indicates promising activity) .
- Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Advanced Research Questions
Q. How can hydrogen bonding contradictions in crystallographic data be resolved?
- Graph Set Analysis : Classify hydrogen bonds (e.g., ) using Etter’s formalism to identify primary synthons and resolve packing ambiguities .
- Bifurcated Interactions : For example, O2 in the title compound acts as a bifurcated acceptor, forming and bonds, which stabilize dimeric stacking .
- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries to identify atypical bond geometries .
Q. What computational methods support molecular interaction studies?
- Docking Simulations : Use AutoDock Vina or Glide to model interactions with biological targets (e.g., kinases or bacterial enzymes). For example, urea derivatives of benzimidazoles show high affinity for kinase active sites .
- Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict spectroscopic properties (e.g., NMR chemical shifts) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
Q. How can reaction conditions be optimized for synthesizing bioactive derivatives?
-
Variable Screening : Use Design of Experiments (DoE) to test parameters:
Parameter Range Tested Optimal Condition Temperature 25–80°C 60°C Solvent DMF, DMSO, THF DMF Catalyst TBAB, KI, none TBAB (0.1 mmol) Reaction Time 4–24 h 6 h -
Post-Synthetic Modifications : Introduce substituents (e.g., piperidinyl or triazole groups) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
